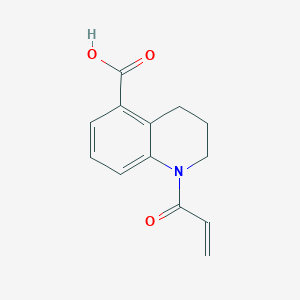

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid

Description

Properties

IUPAC Name |

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-12(15)14-8-4-6-9-10(13(16)17)5-3-7-11(9)14/h2-3,5,7H,1,4,6,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKNXLNSWIBWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC2=C(C=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from aniline derivatives, the quinoline ring can be constructed through a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Overview

Recent studies have highlighted the potential of 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid as an anticancer agent. The compound has been evaluated for its efficacy against different cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Breast Cancer

A study synthesized derivatives of quinoline-based compounds and tested their activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, suggesting promising anticancer properties attributed to the quinoline scaffold present in the compounds .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 7.52 |

| Compound C | HCT-116 | 3.5 |

| Compound D | MCF-7 | 6.0 |

Antitubercular Activity

Overview

The quinoline derivatives have been identified as potential antitubercular agents, particularly due to their ability to inhibit the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis.

Case Study: Inhibition Studies

In a recent investigation, several compounds derived from quinoline were synthesized and tested against Mycobacterium tuberculosis strains. One compound demonstrated a minimum inhibitory concentration (MIC) value as low as 12.5 μg/mL, indicating strong antitubercular activity .

| Compound | MIC (μg/mL) | Target Enzyme |

|---|---|---|

| Compound X | 12.5 | InhA |

| Compound Y | 25 | InhA |

| Compound Z | 50 | InhA |

Antimicrobial Properties

Overview

The compound has also shown promise in antimicrobial applications, particularly against various bacterial strains.

Case Study: Broad-Spectrum Activity

Research has indicated that quinoline derivatives can exhibit broad-spectrum antimicrobial activity. For instance, certain derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of appropriate precursors. The compound's molecular formula is C13H13NO3, with a molecular weight of approximately 231.247 g/mol .

Mechanism of Action

The mechanism by which 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s quinoline core allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Electrophilic Reactivity: The target compound’s prop-2-enoyl group distinguishes it from analogs with hydroxy, oxo, or alkyl substituents. This group may act as a Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues).

- Functional Groups : The carboxylic acid at position 5 is conserved across all compounds, suggesting shared solubility and ionic interaction profiles.

Pharmacological and Physicochemical Properties

Pharmacological Activity

- Diuretic Activity (): The pyrroloquinoline derivative demonstrated diuretic effects attributed to its 6-hydroxy and 4-oxo groups, which enhance water solubility and renal target engagement .

- Antibacterial Activity (): The pyridoquinoline analog’s structural similarity to nadifloxacin (a fluoroquinolone antibiotic) suggests inhibition of bacterial DNA gyrase, though substituents at positions 8 and 9 may modulate spectrum and potency .

- Target Compound: The prop-2-enoyl group could confer unique mechanisms (e.g., enzyme inhibition via covalent binding), but empirical data are lacking.

Physicochemical Properties

- Solubility : The carboxylic acid group in all compounds improves aqueous solubility, but hydrophobic substituents (e.g., isopropyl in ) may reduce it.

- Acidity (pKa): The target compound’s enoyl group (pKa ~10–12 for α,β-unsaturated ketones) could influence protonation states under physiological conditions compared to the oxo (pKa ~2–4) or hydroxy (pKa ~9–10) groups in analogs.

Biological Activity

1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is a heterocyclic compound with a quinoline core, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and specific activities, particularly in antimicrobial and anticancer domains.

The synthesis of this compound typically involves multi-step organic reactions, often initiated from aniline derivatives. The cyclization under acidic or basic conditions leads to the formation of the quinoline ring through condensation reactions. Advanced techniques such as high-pressure reactors and continuous flow systems are employed in industrial settings to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Case Study:

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a reduction in cell viability by approximately 50% at a concentration of 20 μM after 48 hours of treatment. The mechanism was linked to the compound's ability to interfere with mitochondrial function and induce oxidative stress .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- DNA Interaction : Due to its quinoline structure, it can intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Research Findings

Recent research highlights the importance of structure-function relationships in enhancing the biological activity of quinoline derivatives. Modifications on the quinoline core can significantly affect their potency and selectivity against specific biological targets .

Q & A

Q. What are the recommended synthetic routes for 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid?

- Methodological Answer :

The synthesis of quinoline-based carboxylic acids often involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, substituted quinolines can be synthesized via Friedländer condensation or Pfitzinger reactions, followed by functionalization at the 5-position. Patent literature highlights the use of 8,9-disubstituted quinoline derivatives as intermediates, where regioselective introduction of substituents (e.g., prop-2-enoyl groups) is achieved through nucleophilic acyl substitution or Michael additions . Safety protocols for handling reactive intermediates, such as anhydrides or enolates, should align with laboratory best practices (e.g., inert atmosphere, controlled temperatures) .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the quinoline backbone and substituent positions. For example, the prop-2-enoyl group’s vinyl protons typically appear as doublets in the δ 5.5–6.5 ppm range. High-resolution mass spectrometry (HRMS) or FT-IR can validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography, as demonstrated for related quinoline derivatives, resolves stereochemical ambiguities and confirms substituent orientation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

Store the compound in a tightly sealed container under inert gas (argon or nitrogen) to prevent oxidation. Desiccate at –20°C for long-term stability, as moisture may hydrolyze the enoyl group. Safety data sheets for analogous quinolines recommend using chemical fume hoods during handling, nitrile gloves, and eye protection to minimize exposure risks .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in quinoline derivatives?

- Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) provides unambiguous evidence of molecular geometry, including bond angles, dihedral angles, and hydrogen-bonding networks. For example, in 3,5-diphenylquinoline derivatives, SCXRD confirmed the planarity of the quinoline core and substituent orientations, which are critical for SAR studies . Pair experimental data with computational models (DFT) to validate electronic effects on reactivity .

Q. What strategies optimize bioactivity through substituent modifications?

- Methodological Answer :

Structure-activity relationship (SAR) studies on quinoline-5-carboxylic acids suggest that electron-withdrawing groups (e.g., fluoro, nitro) at the 8/9 positions enhance antimicrobial or antiviral activity by improving target binding. For instance, fluorinated analogs of nadifloxacin derivatives showed increased potency due to enhanced membrane permeability . Use iterative combinatorial chemistry or fragment-based design to systematically explore substituent effects.

Q. How do computational methods predict reactivity in different solvents?

- Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects on reaction pathways. For example, polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates in enoyl group reactions, while non-polar solvents favor cyclization. Molecular dynamics simulations can predict aggregation behavior, which impacts solubility and bioavailability .

Q. How to address contradictions in experimental vs. theoretical data for this compound?

- Methodological Answer :

Discrepancies between experimental and computational results often arise from solvent effects, incomplete basis sets, or unaccounted intermolecular interactions. Validate theoretical models by: - Repeating experiments under controlled conditions (e.g., solvent purity, temperature).

- Using hybrid functionals (e.g., M06-2X) for improved accuracy in non-covalent interactions.

- Cross-referencing with spectroscopic databases (e.g., PubChem, ChemSpider) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.